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molecular formula C9H13NO2S B8686058 4-Thiazolecarboxylic acid, 5-propyl-, ethyl ester CAS No. 61323-27-1

4-Thiazolecarboxylic acid, 5-propyl-, ethyl ester

Cat. No. B8686058
M. Wt: 199.27 g/mol
InChI Key: MWHKRSUZUQSRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04021438

Procedure details

A solution of 2.25 g. (0.02 m) of ethyl isocyanoacetate and 2.08 g. (0.02 m) 0-ethyl thioacetate in 10 ml. absolute ethanol is added dropwise to a suspension of 0.25 g. sodium cyanide in 10 ml. absolute ethanol. After 5 minutes a mild exotherm occurs and the temperature rises to from 22° to 32° C. remaining there for about 1/2 hour. The reaction mixture is then heated at 50° C. for 8 hours at which time the smell of isonitrile is gone. The reaction mixture is then evaporated to dryness in vacuo leaving a dark oil which is extracted several times with hot hexane. The hexane is evaporated affording 2.8 g. (82%) of a tan solid which is the desired 4-ethoxycarbonyl-5-methylthiazole. This solid is recrystallized from ether/hexane affording a pure product with a m.p. 89°-90° C. Following the foregoing procedures employing 0-ethyl thiobutyrate in place of 0-ethyl thioacetate, there is obtained 4-ethoxycarbonyl-5-(n-propyl) thiazole with a boiling point of 85°-87° C. at 0.15 mm of Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0-ethyl thioacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tan solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+]([CH2:3][C:4](OCC)=O)#[C-].[C-]#N.[Na+].N#[C-].[CH2:14]([O:16][C:17]([C:19]1[N:20]=[CH:21][S:22][C:23]=1[CH3:24])=[O:18])[CH3:15]>C(O)C>[CH2:14]([O:16][C:17]([C:19]1[N:20]=[CH:21][S:22][C:23]=1[CH2:24][CH2:3][CH3:4])=[O:18])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Step Two
Name
0-ethyl thioacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#[C-]
Step Five
Name
tan solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=CSC1C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to from 22° to 32° C.
WAIT
Type
WAIT
Details
remaining there for about 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a dark oil which
EXTRACTION
Type
EXTRACTION
Details
is extracted several times with hot hexane
CUSTOM
Type
CUSTOM
Details
The hexane is evaporated
CUSTOM
Type
CUSTOM
Details
affording 2.8 g
CUSTOM
Type
CUSTOM
Details
This solid is recrystallized from ether/hexane affording a pure product with a m.p. 89°-90° C

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CSC1CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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